molecular formula C19H21NO5 B2465934 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396873-53-2

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2465934
CAS RN: 1396873-53-2
M. Wt: 343.379
InChI Key: FPUWLBWHAVSWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodioxole derivative with a carboxamide group. Benzodioxole derivatives have been studied for their potential anticancer and antioxidant activities . The presence of a carboxamide group in similar compounds has been associated with anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Benzodioxole compounds can undergo various reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as thermal gravimetric analysis and gas sorption studies .

Scientific Research Applications

Synthesis Methods

  • Practical Synthesis of Orally Active Antagonists : A study by Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which may share synthetic parallels with the compound you're interested in. This synthesis involves esterification, Claisen type reaction, and Suzuki−Miyaura reaction, indicating a versatile approach to complex organic compounds (Ikemoto et al., 2005).

  • High-Yield Synthesis Techniques : Bobeldijk et al. (1990) described a high-yield synthesis method for a precursor of a medically relevant imaging agent. This method involves starting from a specific benzoic acid, which could provide insight into efficient synthetic routes for complex molecules, potentially applicable to the synthesis of your compound (Bobeldijk et al., 1990).

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-19(22,10-13-3-6-15(23-2)7-4-13)11-20-18(21)14-5-8-16-17(9-14)25-12-24-16/h3-9,22H,10-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUWLBWHAVSWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.